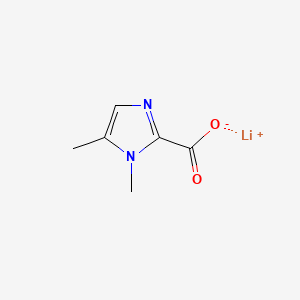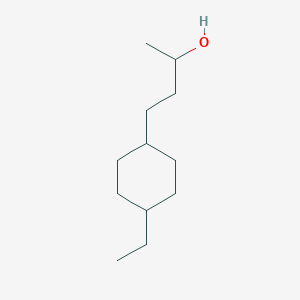
4-(4-Ethylcyclohexyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylcyclohexyl group. This compound is notable for its unique structure, which combines a cyclohexane ring with a butanol chain, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)butan-2-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-ethylcyclohexanol, is prepared through the hydrogenation of 4-ethylphenol.
Grignard Reaction: The 4-ethylcyclohexanol is then reacted with a Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylcyclohexyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 4-(4-ethylcyclohexyl)butan-2-one.
Reduction: Produces 4-(4-ethylcyclohexyl)butane.
Substitution: Results in 4-(4-ethylcyclohexyl)butyl halides.
Aplicaciones Científicas De Investigación
4-(4-Ethylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alcohol reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylcyclohexyl)butan-2-ol
- 4-(4-Propylcyclohexyl)butan-2-ol
- 4-(4-Isopropylcyclohexyl)butan-2-ol
Uniqueness
4-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H24O |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
4-(4-ethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-13H,3-9H2,1-2H3 |
Clave InChI |
GNTKXNMDEVNKIS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


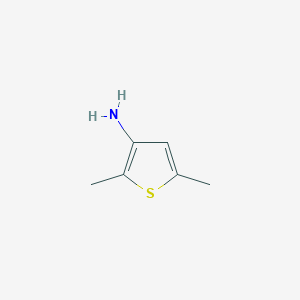
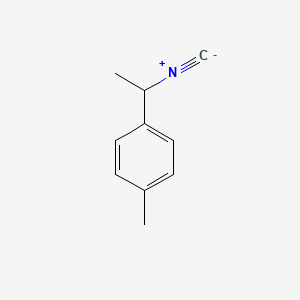

![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
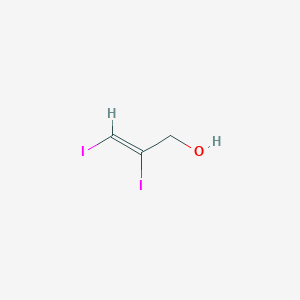

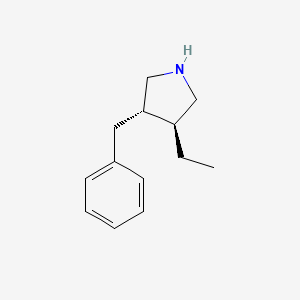

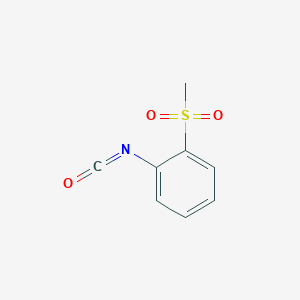



![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
